REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][Cl:5].Cl[C:7]([O:9][CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])=[O:8].C(N(CC)CC)C>CN(C)C=O.O>[Cl:5][CH2:4][CH2:3][NH:2][C:7](=[O:8])[O:9][CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCCCl
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 750 ml of ether
|
Type
|
WASH
|
Details
|
The ether extracts are washed twice with 500 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 500 ml of 1 M HCl, dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCNC(OCC(Cl)(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |